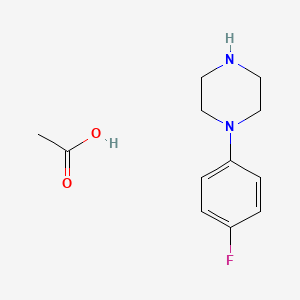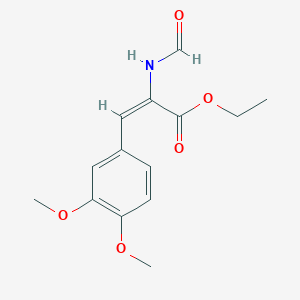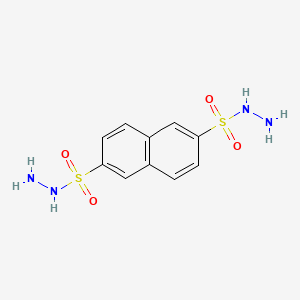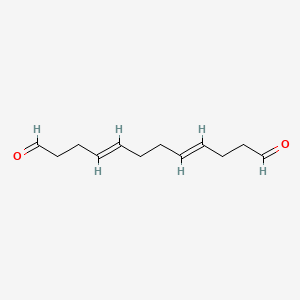
(4E,8E)-Dodeca-4,8-dienedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,8E)-Dodeca-4,8-dienedial is an organic compound characterized by its unique structure, which includes two conjugated double bonds and an aldehyde group at each end of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-Dodeca-4,8-dienedial typically involves the use of organic synthesis techniques. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E,8E)-Dodeca-4,8-dienedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens such as bromine in carbon tetrachloride or hydrogen halides in an inert solvent.
Major Products Formed
Oxidation: Dodeca-4,8-dienoic acid.
Reduction: Dodeca-4,8-dien-1-ol.
Substitution: Halogenated derivatives of dodeca-4,8-dienedial.
Scientific Research Applications
(4E,8E)-Dodeca-4,8-dienedial has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E,8E)-Dodeca-4,8-dienedial involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the conjugated double bonds may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4E,8E)-Dodeca-4,8-dienoic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
(4E,8E)-Dodeca-4,8-dien-1-ol: Similar structure but with alcohol groups instead of aldehydes.
(4E,8E)-10-(Hexyloxy)-N,N,4,8-tetramethyl-4,8-decadien-1-amine: A related compound with a different functional group and additional substituents.
Uniqueness
(4E,8E)-Dodeca-4,8-dienedial is unique due to its dual aldehyde functionality and conjugated diene system, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
60391-93-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(4E,8E)-dodeca-4,8-dienedial |
InChI |
InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+ |
InChI Key |
CIGZZLYQLQLUQO-GGWOSOGESA-N |
Isomeric SMILES |
C(/C=C/CCC=O)C/C=C/CCC=O |
Canonical SMILES |
C(CC=CCCC=O)C=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
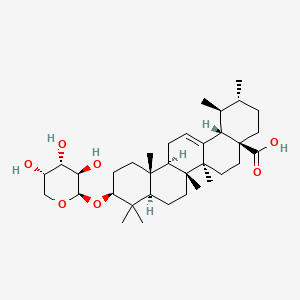
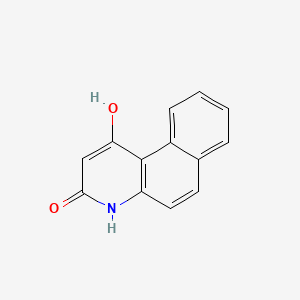
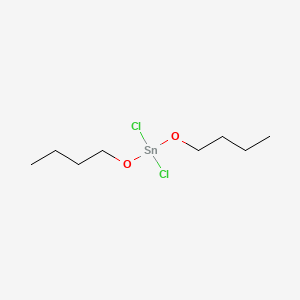
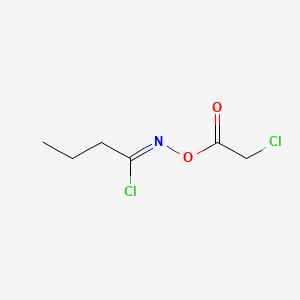

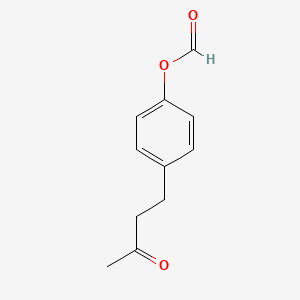
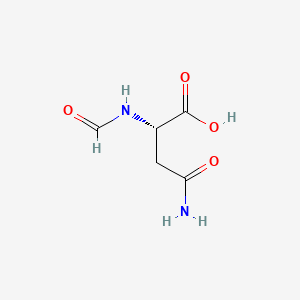
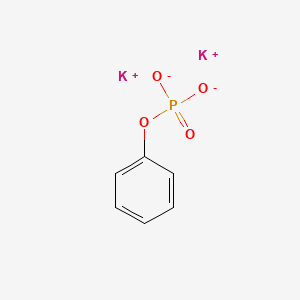
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
